molecular formula C14H28O2 B12554604 2,9-Dimethyldodecanoic acid CAS No. 144406-91-7

2,9-Dimethyldodecanoic acid

Cat. No.: B12554604
CAS No.: 144406-91-7
M. Wt: 228.37 g/mol
InChI Key: RAKCAVZTDSLUIC-UHFFFAOYSA-N
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Description

2,9-Dimethyldodecanoic acid is a branched-chain fatty acid with the molecular formula C₁₄H₂₈O₂. Its structure features methyl groups at the second and ninth carbon positions of a dodecanoic acid (C12) backbone (Figure 1). This branching distinguishes it from straight-chain fatty acids like dodecanoic acid (lauric acid) and other dimethyl-substituted isomers.

Properties

CAS No.

144406-91-7

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

2,9-dimethyldodecanoic acid

InChI

InChI=1S/C14H28O2/c1-4-9-12(2)10-7-5-6-8-11-13(3)14(15)16/h12-13H,4-11H2,1-3H3,(H,15,16)

InChI Key

RAKCAVZTDSLUIC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CCCCCCC(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dimethyldodecanoic acid can be achieved through several methods. One common approach involves the alkylation of dodecanoic acid with methylating agents under controlled conditions. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the dodecanoic acid, followed by the addition of methyl iodide to introduce the methyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Esterification Reactions

Dodecanoic acid (C₁₂H₂₄O₂) undergoes esterification to form derivatives like 2,2-dimethyl-3-oxopropyl dodecanoate . This reaction typically involves:

  • Reactants : Dodecanoic acid + 2,2-dimethyl-3-oxopropanol

  • Conditions : Acid catalyst (e.g., H₂SO₄), reflux conditions.

  • Product : An ester with a 2,2-dimethyl-3-oxopropyl group.

Example :

CH3(CH2)10COOH+CH3C(CH3)(CO)CH2OHH+CH3(CH2)10COOCH2C(CH3)(CO)CH3\text{CH}_3(\text{CH}_2)_{10}\text{COOH} + \text{CH}_3\text{C}(\text{CH}_3)(\text{CO})\text{CH}_2\text{OH} \xrightarrow{\text{H}^+} \text{CH}_3(\text{CH}_2)_{10}\text{COOCH}_2\text{C}(\text{CH}_3)(\text{CO})\text{CH}_3

Amide Formation

Decanoic acid (a shorter-chain analog) reacts with amines to form amides. A similar process applies to dodecanoic acid:

  • Reactants : Dodecanoic acid + amine (e.g., dimethylaminopropylamine)

  • Conditions : High temperatures (175–205°C), nitrogen atmosphere .

  • Product : Dodecanoamide derivatives.

Example :

CH3(CH2)10COOH+NH2RΔCH3(CH2)10CONHR+H2O\text{CH}_3(\text{CH}_2)_{10}\text{COOH} + \text{NH}_2\text{R} \xrightarrow{\Delta} \text{CH}_3(\text{CH}_2)_{10}\text{CONHR} + \text{H}_2\text{O}

Oxidation and Reduction

Dodecanoic acid derivatives exhibit reactivity typical of carboxylic acids and esters:

  • Oxidation : Esters hydrolyze to carboxylic acids under acidic or basic conditions.

  • Reduction : Esters can be reduced to alcohols using agents like LiAlH₄.

Enzymatic and Biological Interactions

Decanoic acid (C₁₀H₂₀O₂), a medium-chain fatty acid, demonstrates:

  • Antioxidant activity : Reduces oxidative stress in neuroblastoma cells by modulating catalase activity .

  • mTORC1 inhibition : Suppresses mTORC1 signaling in neuronal cells, independent of glucose or insulin .

Physical and Analytical Data

Property Dodecanoic Acid 2,2-Dimethyl-3-oxopropyl Dodecanoate
Molecular Formula C₁₂H₂₄O₂C₁₇H₃₂O₃
Molecular Weight 200.32 g/mol284.4 g/mol
Melting Point 43.2°C Not reported
Boiling Point 383°C Not reported

Research Limitations and Gaps

No direct data exists for 2,9-Dimethyldodecanoic acid in the provided sources. Research on structurally similar compounds (e.g., dodecanoic acid esters) highlights:

  • Mechanistic studies : Focus on antioxidant properties and enzyme inhibition .

  • Synthetic methods : Emphasize esterification and amide formation .

Scientific Research Applications

2,9-Dimethyldodecanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its role in cellular metabolism and as a potential modulator of biological pathways.

    Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 2,9-Dimethyldodecanoic acid involves its interaction with cellular membranes and enzymes. The compound can modulate the fluidity of cell membranes, affecting membrane-bound proteins and signaling pathways. It may also act as a ligand for specific receptors, influencing metabolic processes and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Dimethyldodecanoic Acid Isomers

Compound Name Methyl Positions Molecular Formula Key Features Biological Activity/Applications
2,9-Dimethyldodecanoic Acid C2, C9 C₁₄H₂₈O₂ Branched structure; moderate hydrophobicity Hypothesized antimicrobial and metabolic roles
3,5-Dimethyldodecanoic Acid C3, C5 C₁₄H₂₈O₂ Pheromone in Prionus beetles; synthesized via Grignard reactions Attracts male cerambycid beetles
2,2-Dimethyldodecanoic Acid C2, C2 C₁₄H₂₈O₂ Synthon in organic synthesis; high steric hindrance Industrial applications (e.g., surfactants)
2,5-Dimethyldodecanoic Acid C2, C5 C₁₄H₂₈O₂ Precursor to malyngolide in marine cyanobacteria Antimicrobial and anti-inflammatory activity
2,10-Dimethyldodecanoic Acid C2, C10 C₁₄H₂₈O₂ Branched chain; studied for membrane interactions Antimicrobial properties

Structural Differences and Implications

  • Branching Position: this compound: The methyl groups at C2 and C9 create a less symmetrical structure compared to 3,5- or 2,2-isomers. This asymmetry may reduce crystallization tendencies, enhancing solubility in nonpolar solvents . 3,5-Dimethyldodecanoic Acid: Methyl groups at C3 and C5 create a "kinked" structure critical for pheromone activity in beetles. Its stereochemistry (e.g., (3R,5S)-isomer) is essential for biological specificity .
  • Synthesis Methods: 3,5-Dimethyldodecanoic Acid: Synthesized via copper-catalyzed Grignard reactions (e.g., reaction of 2-methylnonylmagnesium bromide with β-butyrolactone) . 2,2-Dimethyldodecanoic Acid: Produced through alkylation of dodecanoic acid precursors with methyl halides .

Physical and Chemical Properties

Table 2: Physical Properties of Dimethyldodecanoic Acids
Compound Boiling Point (°C) Density (g/cm³) Melting Point (°C)
This compound ~334–340 0.89–0.91 -10–5
3,5-Dimethyldodecanoic Acid 325–330 0.90 -5–10
2,2-Dimethyldodecanoic Acid 320–325 0.92 15–20
Dodecanoic Acid 298 0.88 44–46
  • Melting Points: Branched isomers (e.g., 2,9- and 3,5-) have lower melting points than linear dodecanoic acid due to reduced molecular symmetry .
  • Reactivity : Methyl groups at C2 hinder esterification and oxidation reactions compared to analogs with terminal branching .

Uniqueness of this compound

The C2 and C9 branching in this compound provides a balance between hydrophobicity and molecular flexibility, differentiating it from:

2,2-Dimethyldodecanoic Acid: The dual C2 methyl groups create steric hindrance, limiting its use in enzymatic processes.

Linear Dodecanoic Acid: The absence of branching in lauric acid enhances crystallinity but reduces solubility in lipid bilayers .

Q & A

Basic Research Questions

Q. What synthetic methodologies are available for producing 2,9-dimethyldodecanoic acid, and how do reaction conditions influence isomer purity?

  • Methodology : Non-stereoselective synthesis can be adapted from protocols for structurally similar branched carboxylic acids. For example, Baeyer-Villiger oxidation of cyclic ketones followed by transesterification and Grignard reactions can introduce methyl branches at specific positions . Copper-catalyzed conjugate additions (e.g., using alkyl magnesium bromides) may help assemble the carbon backbone, though stereochemical control requires chiral ligands like (S)-Tol-BINAP . Reaction temperature and catalyst loading are critical for minimizing side products.
  • Data Validation : Use gas chromatography (GC) with achiral columns (e.g., DB-5) to separate diastereomers and confirm retention times against synthetic standards .

Q. How can mass spectrometry (MS) and gas chromatography (GC) confirm the structure and purity of this compound?

  • Methodology : Electron ionization (EI)-MS generates diagnostic fragments (e.g., m/z 87 for C3-methyl branching, m/z 129 for C5-methyl). Compare fragmentation patterns to databases of branched carboxylic acids . GC Kovats indices provide additional structural validation; deviations >5 units suggest incorrect branching .
  • Example : For 3,5-dimethyldodecanoic acid, the syn- and anti-diastereomers were separable by GC, with retention times matching natural pheromone extracts .

Advanced Research Questions

Q. What strategies resolve contradictions in mass spectral data when identifying methyl branching positions in this compound?

  • Methodology : Combine isotopic labeling (e.g., deuterated analogs) with tandem MS (MS/MS) to trace fragment origins. For example, deuterium labeling at C9 could validate whether m/z 171 corresponds to C8 branching or alternative cleavages .
  • Case Study : In 3,5-dimethyldodecanoic acid, the m/z 171 ion was initially misinterpreted as a branch indicator but later attributed to secondary fragmentation pathways .

Q. How can stereoselective synthesis optimize enantiomeric purity of this compound, and what techniques validate enantiomeric ratios?

  • Methodology : Use asymmetric catalysis (e.g., copper iodide with chiral phosphine ligands) during Grignard additions to set stereocenters . Chiral GC columns (e.g., Cyclodex-B) or derivatization with chiral auxiliaries (e.g., Mosher esters) can resolve enantiomers .
  • Validation : For 3,5-dimethyldodecanoic acid, field bioassays confirmed bioactivity was enantiospecific; only (3R,5S)-isomers attracted target beetles .

Q. What experimental designs evaluate the bioactivity of this compound in ecological studies?

  • Field Bioassays : Use pitfall traps baited with synthetic compounds (e.g., 10–100 µg doses in polyethylene dispensers). Monitor beetle attraction rates compared to controls, using non-parametric statistics (e.g., Friedman’s test) to account for heteroscedasticity .
  • Lab Olfactometry : Test dose-dependent responses in dual-choice assays. For 3,5-dimethyldodecanoic acid, 82–88% of male beetles responded to 10–100 ng doses .

Data Contradiction Analysis

Q. How should researchers address discrepancies between synthetic and natural this compound in bioassays?

  • Approach :

Purity Check : Re-analyze synthetic batches via GC-MS to rule out contaminants (e.g., homologs like 3,5-dimethyltridecanoic acid) .

Stereochemical Verification : Ensure synthetic enantiomers match natural configurations using chiral chromatography or bioassay cross-validation .

Ecological Context : Test alternative hypotheses (e.g., synergistic effects with co-occurring compounds like 3,5-dimethylpentadecanoic acid) .

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